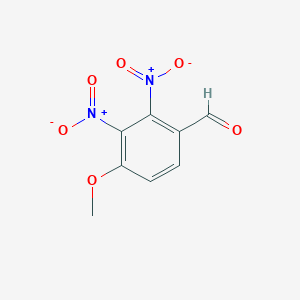

4-Methoxy-2,3-dinitrobenzaldehyde

説明

Structure

2D Structure

特性

分子式 |

C8H6N2O6 |

|---|---|

分子量 |

226.14 g/mol |

IUPAC名 |

4-methoxy-2,3-dinitrobenzaldehyde |

InChI |

InChI=1S/C8H6N2O6/c1-16-6-3-2-5(4-11)7(9(12)13)8(6)10(14)15/h2-4H,1H3 |

InChIキー |

CXDMKMPJASEPCF-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 4 Methoxy 2,3 Dinitrobenzaldehyde

Primary Synthetic Route: Directed Nitration

The principal strategy for introducing the second nitro group at the C-3 position of the benzene (B151609) ring is through the electrophilic aromatic substitution of 4-methoxy-2-nitrobenzaldehyde (B1297038). This directed nitration is a critical step that dictates the final product's purity and yield.

Nitration of 4-Methoxy-2-nitrobenzaldehyde to Afford 4-Methoxy-2,3-dinitrobenzaldehyde

The introduction of a second nitro group onto the 4-methoxy-2-nitrobenzaldehyde backbone is a challenging yet crucial transformation. The existing electron-withdrawing nitro group at the C-2 position and the electron-donating methoxy (B1213986) group at the C-4 position direct the incoming electrophile, the nitronium ion (NO₂⁺), to specific positions on the aromatic ring.

The choice of nitrating agent and reaction conditions is paramount to successfully synthesize this compound. A common approach for such dinitration reactions involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

While a specific, optimized protocol for the dinitration of 4-methoxy-2-nitrobenzaldehyde is not extensively documented in publicly available literature, general principles from similar reactions can be applied. For instance, the nitration of salicylaldehyde (B1680747) to produce dinitro derivatives is achieved using a cold mixture of concentrated sulfuric acid and nitric acid oatext.com. Similarly, the ortho-nitration of some benzaldehyde (B42025) derivatives has been accomplished using concentrated nitric acid at controlled low temperatures, such as 0-15 °C chemicalforums.com.

For the synthesis of this compound, a careful, dropwise addition of the nitrating agent to a solution of 4-methoxy-2-nitrobenzaldehyde at a reduced temperature would be a logical starting point. The temperature control is critical to manage the exothermic nature of the reaction and to minimize the formation of by-products.

Table 1: Potential Nitrating Systems and Conditions for Dinitration

| Nitrating Agent | Acid Catalyst | Temperature Range | Reference for Analogy |

| Concentrated HNO₃ | Concentrated H₂SO₄ | 0 - 10 °C | oatext.com |

| Fuming HNO₃ | Acetic Anhydride (B1165640) | < 5 °C | General Method |

| Concentrated HNO₃ | None | 0 - 15 °C | chemicalforums.com |

This table presents potential conditions based on analogous reactions, as a specific protocol for this compound is not detailed in the provided search results.

A significant challenge in the nitration of 4-methoxy-2-nitrobenzaldehyde is controlling the regioselectivity. The interplay between the ortho,para-directing methoxy group and the meta-directing nitro and aldehyde groups can lead to the formation of isomeric by-products. The primary expected isomeric by-product is 4-methoxy-2,5-dinitrobenzaldehyde .

The methoxy group strongly activates the positions ortho and para to it (C-3 and C-5). The existing nitro group at C-2 deactivates the ring, particularly at the positions ortho and para to it. The aldehyde group is also deactivating and meta-directing. Therefore, the incoming nitro group is most likely to substitute at the C-3 or C-5 positions. The formation of the desired 2,3-dinitro isomer versus the 2,5-dinitro isomer will depend on the subtle interplay of these electronic effects and steric hindrance.

Managing the formation of the 4-methoxy-2,5-dinitrobenzaldehyde isomer is crucial for obtaining a pure sample of the desired product. The separation of these isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization or chromatography would likely be necessary for their separation researchgate.netgoogle.com.

Precursor Synthesis of 4-Methoxy-2-nitrobenzaldehyde

The starting material for the dinitration reaction, 4-methoxy-2-nitrobenzaldehyde, can be synthesized from 4-methoxy-2-nitrotoluene. This transformation involves the oxidation of the methyl group to an aldehyde.

While the provided outline specifies the use of N-bromosuccinimide (NBS) and bis(tetrabutylammonium) dichromate for the oxidation of the methyl group of 4-methoxy-2-nitrotoluene, specific literature detailing this exact transformation was not found in the conducted searches. However, various other methods for the oxidation of a methyl group on a nitroaromatic ring to a benzaldehyde have been reported and can be considered as alternative or analogous routes.

One established method involves a two-step process where the nitrotoluene is first treated with chromium trioxide in a mixture of acetic acid and acetic anhydride to form the corresponding gem-diacetate. This intermediate is then hydrolyzed under acidic conditions to yield the aldehyde chem-soc.si. Another approach is the direct oxidation of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde (B1664092) using a mixture of dimethyl sulfoxide (B87167) and sodium bicarbonate google.com. The bromination of 2-nitrotoluene followed by oxidation has also been described, although it may involve hazardous reagents chem-soc.si.

Table 2: Representative Methods for the Oxidation of Nitrotoluenes

| Reagent(s) | Intermediate | Reference for Analogy |

| 1. CrO₃, Ac₂O, H₂SO₄2. HCl, H₂O, EtOH | gem-Diacetate | chem-soc.si |

| DMSO, NaHCO₃ | Not applicable | google.com |

| 1. NBS2. Oxidant | Benzyl bromide | General Method |

This table provides examples of established oxidation methods for nitrotoluenes, as a specific protocol for the requested reagents for 4-methoxy-2-nitrotoluene was not found.

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtain a compound of high purity. The crude product, likely a mixture of the desired 2,3-dinitro isomer and the 2,5-dinitro byproduct, would first be isolated by pouring the reaction mixture into ice-water, causing the organic products to precipitate.

The purification of dinitrobenzaldehyde isomers generally relies on techniques that exploit differences in their physical properties, such as solubility and polarity.

Crystallization: Fractional crystallization from a suitable solvent or a mixture of solvents is a common method for separating isomers. The choice of solvent is critical and would need to be determined experimentally to selectively crystallize one isomer while leaving the other in the mother liquor. For example, naphtha has been used for the purification of 2,4-dinitrobenzaldehyde (B114715) orgsyn.org.

Column Chromatography: For more challenging separations, column chromatography using a stationary phase like silica (B1680970) gel and an appropriate eluent system can be employed. The different polarities of the 2,3- and 2,5-dinitro isomers should allow for their separation on a silica gel column. The selection of the eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be optimized to achieve the best separation. A similar chromatographic purification has been described for a related dinitrobenzaldehyde derivative using a hexane-chloroform eluent system researchgate.net.

The purity of the final product would be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chromatographic Separation Methods (e.g., column chromatography on silica gel)

Following the synthesis of this compound, the crude product will likely contain a mixture of regioisomers and unreacted starting materials. Column chromatography using silica gel is a standard and effective method for the separation of such mixtures. orgchemboulder.commagritek.com The principle of this technique relies on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their varying solubility in the mobile phase (eluent).

The separation of nitrobenzaldehyde isomers can be particularly challenging due to their similar polarities. researchgate.net However, careful selection of the eluent system is key to achieving good resolution. For dinitroaromatic compounds, a solvent system of hexane and ethyl acetate is commonly employed. The polarity of the eluent is gradually increased to facilitate the elution of the different components from the column.

A general procedure for the chromatographic purification of this compound would involve the following steps:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexane.

Loading the Sample: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the prepared column.

Elution: The column is eluted with a gradient of ethyl acetate in hexane. The elution may begin with 100% hexane, and the concentration of ethyl acetate is gradually increased.

Fraction Collection and Analysis: Fractions of the eluate are collected and analyzed by thin-layer chromatography (TLC) to identify the fractions containing the desired product. magritek.com

An illustrative elution profile for the separation of a hypothetical mixture is presented in Table 1.

Table 1: Illustrative Elution Profile for the Purification of this compound by Column Chromatography

| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Compound Eluted (Hypothetical) |

|---|---|---|

| 1-10 | 95:5 | Less polar impurities (e.g., unreacted starting materials) |

| 11-25 | 90:10 | 4-Methoxy-3-nitrobenzaldehyde (Isomeric impurity) |

| 26-40 | 85:15 | This compound (Product) |

| 41-50 | 80:20 | More polar impurities |

Note: This table is for illustrative purposes only and the actual elution profile may vary based on experimental conditions.

Crystallization and Recrystallization Procedures for Enhanced Purity

Following chromatographic separation, the fractions containing this compound can be combined and further purified by crystallization or recrystallization. This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. mt.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For dinitroaromatic compounds, common recrystallization solvents include ethanol, methanol, or mixtures of solvents such as ethanol/water or ethyl acetate/hexane. rochester.edureddit.com

A general procedure for the recrystallization of this compound would be as follows:

Solvent Selection: Small-scale solubility tests are performed to identify a suitable solvent or solvent system.

Dissolution: The impure compound is dissolved in the minimum amount of the chosen hot solvent.

Decolorization (if necessary): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

Crystallization: The hot solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath to maximize crystal formation.

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried to remove any residual solvent.

Table 2 provides hypothetical solubility data to guide the selection of a recrystallization solvent.

Table 2: Hypothetical Solubility of this compound in Various Solvents

| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |

|---|---|---|---|

| Water | <0.1 | <0.5 | Poor |

| Ethanol | 0.5 | 5.0 | Good |

| Hexane | <0.1 | 0.2 | Poor |

| Ethyl Acetate | 2.0 | 15.0 | Good |

| Ethanol/Water (1:1) | 0.2 | 3.0 | Very Good |

Note: This table contains hypothetical data for illustrative purposes.

Chemical Reactivity and Transformation Pathways of 4 Methoxy 2,3 Dinitrobenzaldehyde

Reactions Involving the Aldehyde Functional Group (-CHO)

The aldehyde group is a primary site for a range of chemical modifications, from carbon-carbon bond formation to reduction.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to a diverse array of products.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and phosphonium (B103445) ylides. In the context of combretastatin (B1194345) synthesis, this reaction is pivotal for creating the characteristic stilbene (B7821643) bridge. While specific literature detailing the Wittig reaction of 4-Methoxy-2,3-dinitrobenzaldehyde is not abundant, its role as a precursor in the synthesis of combretastatin-based amines implies its use in such reactions.

The reaction of this compound with a suitable phosphonium ylide, such as one derived from 3,4,5-trimethoxybenzylphosphonium bromide, would lead to the formation of a dinitro-substituted stilbene derivative. A critical aspect of the Wittig reaction is its stereoselectivity, which can be controlled to favor either the (Z)- or (E)-isomer of the resulting alkene. The choice of the ylide (stabilized or non-stabilized) and the reaction conditions (solvent, presence of salts) are crucial in determining the isomeric ratio. For the synthesis of many combretastatin analogues, the (Z)-isomer is often the desired product due to its higher biological activity.

Table 1: Hypothetical Wittig Reaction of this compound

| Reactant 1 | Reactant 2 (Phosphonium Ylide) | Product | Potential Isomers |

| This compound | (3,4,5-Trimethoxyphenyl)methyltriphenylphosphonium ylide | 1-(4-Methoxy-2,3-dinitrophenyl)-2-(3,4,5-trimethoxyphenyl)ethene | (Z)- and (E)-isomers |

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. nih.govjsynthchem.commasterorganicchemistry.com These reactions typically proceed via a nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a versatile method for introducing new functionalities and is often used in the synthesis of biologically active compounds. jsynthchem.comresearchgate.net For example, reacting this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine would produce the corresponding hydrazone. The reactivity of the aldehyde is enhanced by the electron-withdrawing nitro groups on the aromatic ring.

Table 2: Condensation Reactions of this compound

| Reactant 1 | Reactant 2 | Product Type | General Product Structure |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | 4-MeO-2,3-(NO₂)₂-C₆H₂-CH=N-R |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | 4-MeO-2,3-(NO₂)₂-C₆H₂-CH=N-NH₂ |

| This compound | Phenylhydrazine | Phenylhydrazone | 4-MeO-2,3-(NO₂)₂-C₆H₂-CH=N-NH-Ph |

Reduction of the Aldehyde Group to Corresponding Alcohols or Other Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, (4-methoxy-2,3-dinitrophenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). acs.orgosti.gov The presence of the nitro groups, which are also reducible, necessitates careful selection of the reducing agent and reaction conditions to achieve chemoselectivity. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro groups, NaBH₄ is generally selective for carbonyl compounds in the presence of nitro groups under controlled conditions. acs.org

Catalytic hydrogenation can also be employed for this reduction, although careful catalyst selection and control of reaction parameters are necessary to avoid the simultaneous reduction of the nitro groups.

Table 3: Reduction of the Aldehyde Group of this compound

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | (4-Methoxy-2,3-dinitrophenyl)methanol |

| This compound | Catalytic Hydrogenation (e.g., with a specific catalyst) | (4-Methoxy-2,3-dinitrophenyl)methanol |

Transformations of the Nitro Functional Groups (-NO₂)

The two nitro groups on the aromatic ring are key functionalities that can be transformed to introduce amino groups, which are often crucial for the biological activity of the target molecules.

Selective Reduction of Nitro Groups to Amino Moieties

A critical transformation in the synthesis of combretastatin precursors from this compound is the selective reduction of one of the nitro groups to an amino group. The presence of two nitro groups in different chemical environments (one ortho and one meta to the methoxy (B1213986) group) allows for the possibility of regioselective reduction.

Various reagents can be employed for the selective reduction of nitroarenes, including metal-based systems and catalytic hydrogenation under specific conditions. acs.org For instance, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium sulfide (B99878) (Na₂S) are known to selectively reduce one nitro group in dinitro-aromatic compounds. The choice of reagent and reaction conditions can influence which of the two nitro groups is preferentially reduced. In many cases, the nitro group that is more sterically hindered or electronically influenced by neighboring groups may exhibit different reactivity. The reduction of one nitro group in this compound would yield either 2-amino-4-methoxy-3-nitrobenzaldehyde or 3-amino-4-methoxy-2-nitrobenzaldehyde, which are valuable intermediates for the synthesis of amino-combretastatin analogues.

Table 4: Selective Reduction of a Nitro Group in this compound

| Starting Material | Reducing Agent | Potential Products |

| This compound | Tin(II) Chloride (SnCl₂)/HCl | 2-Amino-4-methoxy-3-nitrobenzaldehyde or 3-Amino-4-methoxy-2-nitrobenzaldehyde |

| This compound | Sodium Sulfide (Na₂S) | 2-Amino-4-methoxy-3-nitrobenzaldehyde or 3-Amino-4-methoxy-2-nitrobenzaldehyde |

Influence of Nitro Groups on Aromatic Nucleophilic Substitution Reactions (general mechanistic considerations)

Aromatic rings, due to their inherent electron-rich nature, typically undergo electrophilic substitution reactions. However, the presence of potent electron-withdrawing groups on the aromatic ring can drastically alter its reactivity, making it susceptible to attack by nucleophiles. This class of reactions is known as nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.combyjus.com The SNAr mechanism is fundamental to understanding the chemical transformations of highly substituted aromatic compounds like this compound.

The generally accepted pathway for SNAr reactions is a two-step addition-elimination mechanism. researchgate.netnih.gov

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step through the expulsion of the leaving group. pressbooks.pub

The presence of electron-withdrawing substituents is crucial for the feasibility of SNAr reactions. masterorganicchemistry.com These groups activate the aromatic ring towards nucleophilic attack by reducing its electron density. chemistrysteps.com Furthermore, and more importantly, they stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.compressbooks.pub

Nitro groups (–NO₂) are among the most powerful activating groups for SNAr reactions due to their strong electron-withdrawing nature, which operates through both inductive and resonance effects. masterorganicchemistry.comdalalinstitute.com The influence of these groups is highly dependent on their position relative to the site of nucleophilic attack (the carbon atom bonded to the leaving group). The activation is most effective when the nitro groups are located at the ortho or para positions. wikipedia.orgbyjus.compressbooks.pub

In these positions, the nitro group can directly participate in the delocalization of the negative charge of the Meisenheimer complex through resonance. The negative charge can be spread onto the oxygen atoms of the nitro group, which is a highly effective mode of stabilization. wikipedia.orgbyjus.com When a nitro group is in the meta position, it cannot delocalize the negative charge via resonance. Its activating influence is limited to the weaker inductive effect, which withdraws electron density through the sigma bonds. byjus.com Consequently, meta-nitro groups are significantly less activating than their ortho and para counterparts. masterorganicchemistry.com

The general order of reactivity for leaving groups in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions. chemistrysteps.com For halogens, the typical order is F > Cl ≈ Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. wikipedia.orgchemistrysteps.com

In the specific case of this compound, the aromatic ring is heavily activated by three electron-withdrawing groups: two nitro groups and one aldehyde group. Considering a hypothetical substitution at C-1 (the position of the methoxy group), the nitro group at C-2 is in the ortho position, and the nitro group at C-3 is in the meta position. The ortho nitro group provides powerful stabilization for a Meisenheimer complex through resonance, while the meta nitro group contributes additional activation via the inductive effect. The aldehyde group at C-4, being para to the hypothetical leaving group, would also contribute significantly to activation through resonance and induction. This cumulative activation makes the benzene (B151609) ring of this compound highly electrophilic and thus exceptionally reactive towards strong nucleophiles.

Table 1: Influence of Nitro Group Position on SNAr Reactivity

| Position of Nitro Group | Stabilization of Meisenheimer Complex | Activating Effect |

|---|---|---|

| ortho | Strong (Resonance and Inductive) | Strong |

| para | Strong (Resonance and Inductive) | Strong |

| meta | Weak (Inductive only) | Weak |

Derivatization Strategies and Role As a Key Synthetic Building Block

Employment in the Synthesis of Structurally Defined Analogs

The compound is a crucial precursor in the development of therapeutic agent analogs, particularly those designed to target disease mechanisms at the molecular level.

| Reaction Step | Reactant 1 | Reactant 2 | Key Product |

| Wittig Reaction | 4-Methoxy-2,3-dinitrobenzaldehyde | 3,4,5-trimethoxybenzyltriphenylphosphonium bromide | Z- and E-isomers of the corresponding dinitro-stilbene |

This interactive table summarizes the key components of the Wittig reaction used to create combretastatin (B1194345) analogs.

To enhance the solubility and pharmacokinetic properties of combretastatin-based agents, they are often converted into prodrugs by conjugation with amino acids. nih.gov The amino-combretastatin analogs, synthesized from this compound as described above, serve as the intermediate for this conjugation. nih.gov The amino groups on the combretastatin backbone are coupled with protected amino acids, such as Fmoc-L-ser(Ac)-OH or Fmoc-gly-OH, using standard peptide synthesis methodologies. nih.gov Following the coupling, deprotection steps yield the final water-soluble amino acid prodrug conjugates, which can then be converted to their hydrochloride salts to further improve their formulation characteristics. nih.gov

| Starting Amine Intermediate | Coupled Amino Acid (Protected) | Final Product Type |

| Amino-Combretastatin Analog | Fmoc-L-ser(Ac)-OH | Serine Prodrug Conjugate |

| Amino-Combretastatin Analog | Fmoc-gly-OH | Glycine Prodrug Conjugate |

This interactive table illustrates the components used in synthesizing amino acid prodrug conjugates from combretastatin intermediates.

Applications in Click Chemistry and Bioconjugation Scaffolds

The principles of click chemistry, which prioritize reactions that are high-yielding, modular, and create inoffensive byproducts, are readily applicable to derivatizing this compound. wikipedia.orgnih.gov

The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of click chemistry used to form 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org While not directly participating in this reaction, this compound can be readily converted into a precursor for it. A plausible synthetic route involves the reduction of the aldehyde to a primary alcohol, which is then converted to an alkyl azide (B81097). This azide derivative, bearing the 4-methoxy-2,3-dinitrophenyl moiety, can then undergo a highly efficient and regioselective click reaction with a suitable alkyne, such as an ethynyl-substituted 3,4,5-trimethoxyphenyl ring. This reaction would lead to the formation of complex triazole derivatives like 4-(4-methoxy-2,3-dinitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole, joining two distinct pharmacophores through a stable triazole linker.

| Proposed Derivatization Step | Starting Functionality | Resulting Functionality | Purpose |

| 1. Reduction | Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) | Prepare for azido (B1232118) group introduction |

| 2. Halogenation (e.g., via SOCl₂) | Primary Alcohol (-CH₂OH) | Alkyl Chloride (-CH₂Cl) | Create a good leaving group |

| 3. Azide Substitution (e.g., via NaN₃) | Alkyl Chloride (-CH₂Cl) | Alkyl Azide (-CH₂N₃) | Create the 1,3-dipole for cycloaddition |

| 4. Huisgen Cycloaddition (CuAAC) | Alkyl Azide + Terminal Alkyne | 1,2,3-Triazole Ring | Form the final heterocyclic conjugate |

This interactive table outlines a proposed synthetic strategy to convert this compound into a precursor for Huisgen cycloaddition reactions.

Utility in the Construction of Diverse Organic Scaffolds

The electrophilic nature of the aldehyde carbon, enhanced by the dinitro substitution on the aromatic ring, makes this compound an excellent substrate for reactions aimed at building diverse heterocyclic systems.

By analogy to other substituted benzaldehydes, the aldehyde group of this compound is expected to readily undergo condensation reactions with various binucleophilic reagents to form a wide array of heterocycles. nih.govmdpi.com Condensation with compounds containing primary amine groups, such as aminotriazoles or thiosemicarbazides, typically proceeds through the initial formation of a hemiaminal or a Schiff base, which then undergoes intramolecular cyclization to yield the final heterocyclic ring. mdpi.com For example, reaction with a thiosemicarbazide (B42300) derivative could lead to the formation of thiazoline (B8809763) or thiadiazine structures, depending on the reaction conditions and the specific nucleophile used. semanticscholar.org These condensation strategies represent a straightforward and modular approach to synthesizing novel heterocyclic scaffolds for various applications. youtube.com

| Condensation Partner (Example) | Intermediate | Resulting Heterocyclic Core (Example) |

| 4-Amino-1,2,4-triazole | Schiff Base | Triazolobenzimidazole or similar fused system |

| Thiosemicarbazide | Thiosemicarbazone | Thiazoline or Thiadiazine |

| o-Phenylenediamine | Schiff Base | Benzodiazepine |

This interactive table provides examples of heterocyclic systems that could be synthesized from this compound via condensation reactions, based on established chemical principles.

Contribution to the Synthesis of Complex Aromatic Systems

The strategic placement of a methoxy (B1213986) group and two nitro groups on the benzaldehyde (B42025) scaffold endows this compound with distinct reactivity, making it a specialized building block for creating intricate aromatic and heterocyclic structures. The aldehyde functionality is a primary site for carbon-carbon and carbon-nitrogen bond formation, while the dinitro-substitution pattern activates the aromatic ring for specific transformations.

The primary role of this compound in synthetic chemistry is as a precursor for larger, more functionalized molecules through reactions involving the aldehyde group. These reactions are fundamental to building molecular complexity.

Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles, particularly active methylene (B1212753) compounds and amines. These reactions are pivotal for extending the carbon skeleton and for constructing new ring systems.

Knoevenagel Condensation: Reaction with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base, leads to the formation of a new carbon-carbon double bond. The resulting dinitrophenyl-substituted alkene is a highly versatile intermediate, primed for subsequent cyclization or functional group manipulation.

Schiff Base Formation: Condensation with primary amines yields imines, also known as Schiff bases. This reaction is often a key step in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmacologically active molecules. The electronic nature of the dinitro-substituted ring can influence the stability and subsequent reactivity of the resulting imine.

Wittig Reaction: The reaction with phosphorus ylides provides another reliable method for carbon-carbon double bond formation, allowing for the introduction of a wide range of substituents. This extends the conjugated system of the aromatic ring.

The presence of the two nitro groups significantly lowers the electron density of the aromatic ring, which has two major consequences. First, it enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles. Second, it activates the aromatic ring itself towards nucleophilic aromatic substitution (SNAr). While the positions are sterically hindered, a sufficiently potent nucleophile could potentially displace one of the nitro groups, offering a pathway to further substituted aromatic products that would be difficult to access through other means.

The following tables illustrate the potential derivatization of this compound based on established chemical principles for substituted aromatic aldehydes.

Table 1: Potential Condensation Reactions of this compound

| Reaction Type | Reagent | Product Type | Potential Application |

| Knoevenagel Condensation | Malononitrile | 2-(4-Methoxy-2,3-dinitrophenyl)ethene-1,1-dicarbonitrile | Precursor for heterocyclic synthesis (e.g., pyridines, thiophenes) |

| Schiff Base Formation | Aniline | N-(4-Methoxy-2,3-dinitrobenzylidene)aniline | Intermediate for quinazolines or other fused heterocycles |

| Wittig Reaction | Triphenylphosphonium methylide | 1-Methoxy-2,3-dinitro-4-vinylbenzene | Building block for polymers or more complex styrene (B11656) derivatives |

| Henry Reaction | Nitromethane | 1-(4-Methoxy-2,3-dinitrophenyl)-2-nitroethanol | Precursor for amino alcohols or further modified side chains |

Table 2: Illustrative Synthesis of a Heterocyclic System

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Class of Compound |

| 1 | This compound | Ethyl cyanoacetate | Piperidine, Ethanol | Ethyl 2-cyano-3-(4-methoxy-2,3-dinitrophenyl)acrylate | Substituted Acrylate |

| 2 | Ethyl 2-cyano-3-(4-methoxy-2,3-dinitrophenyl)acrylate | Hydrazine (B178648) hydrate | Reflux | Substituted Pyrazole Derivative | Heterocycle |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of 4-Methoxy-2,3-dinitrobenzaldehyde and its Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the aldehydic proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro groups and the electron-donating methoxy group. The aldehydic proton typically appears as a singlet in the downfield region (around δ 9.5-10.5 ppm). The methoxy protons would also appear as a singlet, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a downfield chemical shift (around δ 190-200 ppm). The aromatic carbons would exhibit a range of chemical shifts determined by the positions of the substituents. The carbon of the methoxy group would appear in the upfield region (around δ 55-60 ppm).

To illustrate, ¹H NMR and ¹³C NMR data for the related compound 4-methoxybenzaldehyde (B44291) are well-documented. bmrb.iorsc.org

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 4-Methoxybenzaldehyde | 9.88 (s, 1H, CHO), 7.84 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.87 (s, 3H, OCH₃) | 190.7 (CHO), 164.6 (C-OCH₃), 131.9 (Ar-C), 130.1 (Ar-C), 114.2 (Ar-C), 55.5 (OCH₃) |

This table presents data for 4-methoxybenzaldehyde to illustrate typical chemical shifts for the functional groups present in this compound.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. In Low-Resolution Mass Spectrometry (LRMS), the molecular ion peak (M+) would confirm the molecular weight of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a mixture. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₈H₆N₂O₇). Fragmentation patterns would likely involve the loss of the nitro groups (NO₂), the methoxy group (OCH₃), and the formyl group (CHO). Analysis of related compounds like 2,4-dinitrobenzaldehyde (B114715) provides insight into the expected fragmentation pathways. nih.gov

| Technique | Expected Observation for this compound |

| LRMS | Molecular ion peak (M+) corresponding to the molecular weight. |

| GC-MS | Separation from impurities and subsequent mass analysis, providing a mass spectrum for the pure compound. |

This table outlines the expected outcomes from mass spectrometry analysis of this compound based on general principles and data from related compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the aldehyde, nitro, and methoxy groups.

The carbonyl (C=O) stretching vibration of the aldehyde group is typically observed in the region of 1700-1720 cm⁻¹. The nitro groups (NO₂) would show strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O stretching of the methoxy group would appear in the range of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

The NIST WebBook provides IR spectral data for related compounds like 4-methoxybenzaldehyde and 2,4-dinitrobenzaldehyde which can be used for comparison. nih.govnist.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) for this compound |

| Aldehyde (C=O stretch) | 1700 - 1720 |

| Nitro (N-O asymmetric stretch) | 1520 - 1560 |

| Nitro (N-O symmetric stretch) | 1340 - 1380 |

| Methoxy (C-O stretch) | 1250 - 1300 (asymmetric), 1000 - 1050 (symmetric) |

| Aromatic (C-H stretch) | > 3000 |

This table summarizes the expected characteristic infrared absorption frequencies for the functional groups in this compound.

Chromatographic and Separation Science for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating mixtures, determining the purity of compounds, and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For this compound, HPLC would be crucial for assessing its purity and for separating it from any positional isomers that may have formed during its synthesis.

A reversed-phase HPLC method, likely using a C18 column, would be a suitable starting point for the analysis. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation of isomers of nitrobenzaldehyde has been reported, demonstrating the feasibility of such separations. chemicalbook.com The retention time of the compound would be a key parameter for its identification and quantification.

| HPLC Parameter | Typical Conditions for Analysis of Nitroaromatic Aldehydes |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (detecting at a wavelength where the compound absorbs, e.g., 254 nm) |

This table provides a general set of starting conditions for the HPLC analysis of this compound based on methods for similar compounds.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for 4-Methoxy-2,3-dinitrobenzaldehyde Transformations

The chemical behavior of this compound is characterized by the interplay of its electron-withdrawing nitro groups, electron-donating methoxy (B1213986) group, and the reactive aldehyde functionality. Its transformations are pivotal in the synthesis of complex molecules, such as analogs of the vascular disrupting agent combretastatin (B1194345). Two primary reaction mechanisms define its key transformations: its synthesis via nitration and its subsequent use in olefination reactions.

Formation via Electrophilic Aromatic Substitution:

This compound is synthesized from 4-methoxy-2-nitrobenzaldehyde (B1297038) through electrophilic aromatic substitution, specifically nitration. The reaction involves treating 4-methoxy-2-nitrobenzaldehyde with fuming nitric acid. rsc.org The mechanism proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid. This powerful electrophile attacks the aromatic ring, which is activated by the methoxy group and deactivated by the existing nitro and aldehyde groups.

The directing effects of the substituents govern the position of the second nitration. The methoxy group at C4 is an ortho-, para-director, activating the ring, while the aldehyde at C1 and the nitro group at C2 are deactivating meta-directors. The initial substituents (CHO at C1, NO₂ at C2, and OCH₃ at C4) direct the incoming electrophile. The position C3 is ortho to the activating methoxy group and meta to the deactivating aldehyde and nitro groups. Position C5 is also ortho to the methoxy group but para to the aldehyde and meta to the nitro group. Attack at these positions leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Experimental results show that nitration of 4-methoxy-2-nitrobenzaldehyde yields a mixture of this compound and 4-methoxy-2,5-dinitrobenzaldehyde, indicating that substitution occurs at both the C3 and C5 positions. rsc.org The final step is the deprotonation of the arenium ion by a weak base (like H₂O or HSO₄⁻) to restore aromaticity, yielding the dinitrated product.

The Wittig Reaction:

A significant transformation involving this compound is its use as an electrophile in the Wittig reaction to form stilbene (B7821643) derivatives. researchgate.netnih.gov This reaction is crucial for synthesizing the B-ring of certain combretastatin analogs. google.com In a typical procedure, the aldehyde reacts with a phosphonium (B103445) ylide, such as one derived from 3,4,5-trimethoxybenzyltriphenylphosphonium bromide. nih.govgoogle.com

The mechanism initiates with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the this compound. This attack forms a dipolar betaine (B1666868) intermediate. The betaine then undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and spontaneously decomposes through a concerted cycloreversion process. The decomposition results in the formation of the desired alkene (a stilbene derivative) and triphenylphosphine (B44618) oxide as a byproduct. The reaction between this compound and 3,4,5-trimethoxybenzyltriphenylphosphonium bromide has been shown to produce a mixture of Z and E-isomers of the resulting stilbene. researchgate.net

| Reaction Type | Reactants | Key Intermediates | Product(s) |

| Nitration | 4-Methoxy-2-nitrobenzaldehyde, Fuming Nitric Acid | Arenium ion (sigma complex) | This compound, 4-Methoxy-2,5-dinitrobenzaldehyde |

| Wittig Reaction | This compound, Phosphonium Ylide | Betaine, Oxaphosphetane | Stilbene derivative (Z and E isomers), Triphenylphosphine Oxide |

Computational Chemistry and Molecular Modeling Studies

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity and electronic structure can be inferred from established principles of physical organic chemistry and computational models of analogous systems.

Computational models can predict the reactivity and regioselectivity of this compound by analyzing its electronic properties. The benzaldehyde (B42025) ring is substituted with three groups that exert strong electronic effects.

Aldehyde Group (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack and is a meta-director.

Nitro Groups (-NO₂): Strongly electron-withdrawing and deactivating groups, also meta-directing.

Methoxy Group (-OCH₃): An electron-donating group that activates the ring towards electrophilic attack and is an ortho-, para-director.

In the context of its synthesis, the regioselectivity of the nitration of 4-methoxy-2-nitrobenzaldehyde is a key consideration. The existing methoxy group at C4 strongly activates the ortho positions (C3 and C5). The nitro group at C2 and the aldehyde at C1 deactivate the entire ring, but their meta-directing influence is focused on C3 and C5. The convergence of these directing effects leads to the formation of a mixture of products where the second nitro group is introduced at either the C3 or C5 position. rsc.org Computational analysis of the transition state energies for the formation of the respective arenium ion intermediates would likely confirm that the activation barriers for attack at C3 and C5 are lower than at other positions, explaining the observed product distribution.

For reactions where this compound is the starting material, such as the Wittig reaction, computational models would predict a highly electrophilic carbonyl carbon. The strong electron-withdrawing effect of the two adjacent nitro groups significantly polarizes the C=O bond of the aldehyde, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity facilitates reactions with nucleophiles like phosphonium ylides. nih.govgoogle.com

The stability and properties of reaction intermediates are crucial in determining the reaction pathway and outcome.

Arenium Ion Intermediate (in Synthesis): During the nitration of 4-methoxy-2-nitrobenzaldehyde to form the title compound, two primary arenium ion intermediates can be formed, corresponding to attack at C3 and C5.

Attack at C3: The positive charge of the resulting arenium ion can be delocalized across the ring and, importantly, onto the oxygen atom of the C4-methoxy group. This resonance stabilization provided by the electron-donating methoxy group significantly lowers the energy of this intermediate.

Attack at C5: Similarly, attack at the C5 position also allows for resonance stabilization of the positive charge by the methoxy group.

Computational analysis would involve calculating the relative energies of these two intermediates. The slight differences in their calculated stabilities, influenced by the electronic and steric environment, would correlate with the experimentally observed ratio of the 4-methoxy-2,3-dinitro and 4-methoxy-2,5-dinitro isomers. rsc.org

Betaine and Oxaphosphetane Intermediates (in Wittig Reaction): In the Wittig reaction, the key intermediates are the betaine and the oxaphosphetane. researchgate.netnih.gov

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis and Derivatization

Traditional nitration and oxidation methods for producing nitroaromatic aldehydes often rely on harsh conditions and generate substantial acidic waste, posing significant environmental concerns. google.com Future research is increasingly focused on developing greener, more sustainable synthetic routes to compounds like 4-Methoxy-2,3-dinitrobenzaldehyde and its derivatives.

Key areas of development include:

Alternative Nitrating Agents: Research into innovative and alternative nitrating agents beyond the conventional mixed acid (sulfuric and nitric acid) approach is crucial. researchgate.net While mixed acid is effective, it is a primary source of industrial waste.

Catalytic Oxidation: The use of metal-based catalysts, such as metal Schiff complexes, with environmentally benign oxidants like hydrogen peroxide, presents a promising alternative to traditional methods. google.com This approach can offer high yields under milder conditions, as demonstrated in the synthesis of other nitrobenzaldehydes. google.com

Green Solvents: Replacing volatile organic solvents with greener alternatives is a core principle of sustainable chemistry. Research has shown the successful use of solvents like cyclopentyl methyl ether (CPME) in related syntheses, which minimizes waste and simplifies work-up procedures. rsc.org

| Green Chemistry Approach | Objective | Potential Advantage | Research Finding Context | Citation |

| Alternative Oxidants | Replace harsh oxidizers | Use of H₂O₂ as a cheap and safe oxygenant. | Synthesis of nitrobenzaldehydes using a metal Schiff catalyst. | google.com |

| Green Solvents | Reduce use of volatile organic compounds (VOCs) | Cyclopentyl methyl ether (CPME) allows for easier work-up and lower environmental impact. | Eco-friendly synthesis of β-nitro ketones from conjugated enones. | rsc.org |

| Solid-Supported Reagents | Simplify purification and minimize waste | Enables simple filtration to remove reagents, improving efficiency. | Use of a supported nitrite (B80452) in an improved Miyakoshi procedure. | rsc.org |

| Innovative Nitrating Agents | Move beyond traditional mixed-acid methods | Reduce the large amounts of industrial waste acids produced. | Investigation into new nitrating agents for benzaldehyde (B42025) synthesis. | google.comresearchgate.net |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The reactivity of the aldehyde and nitro groups in this compound allows for a wide range of transformations. A key future challenge is to develop catalysts that can selectively target one functional group while leaving others intact, or to control stereoselectivity in addition reactions.

Emerging catalytic strategies include:

Chemoselective Hydrogenation: The reduction of nitro groups to amines is a fundamental transformation. Developing catalysts that can selectively reduce the nitro groups without affecting the aldehyde function is critical. Sulfided platinum catalysts have shown high chemoselectivity for reducing nitro groups in the presence of other reducible functionalities like activated heteroaryl halides. nih.gov A novel approach using noncontact hydrogenation, where hydrogen and the substrate are spatially separated, has achieved 100% selectivity for nitro-group reduction over other groups like alkynes and carbonyls. acs.org

Asymmetric Catalysis: For reactions involving the aldehyde group, such as the nitroaldol (Henry) reaction, achieving high stereoselectivity is a major goal. Heterobimetallic heterogeneous catalysts, for instance, have been used to promote highly anti-selective and enantioselective nitroaldol reactions between aldehydes and nitroalkanes. nih.gov

Reductive Etherification: Catalytic systems like those based on zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes can be used for the reductive etherification of methoxybenzaldehydes in green solvents like isopropanol. osti.gov This cascade reaction combines a reduction step with an etherification, offering an efficient route to new derivatives.

| Catalytic Transformation | Catalyst Type | Goal | Relevant Finding | Citation |

| Selective Hydrogenation | Sulfided Platinum (Pt/S) | Chemoselective reduction of nitro groups. | Successful reduction of nitro groups in the presence of activated heteroaryl halides with minimal dehalogenation. | nih.gov |

| Noncontact Hydrogenation | Spatially separated catalysts (e.g., Pd/C and CNT) | Achieve absolute selectivity in nitro group reduction. | 100% selectivity for nitro group reduction in various nitroarenes containing other reducible groups. | acs.org |

| Asymmetric Nitroaldol Reaction | Heterobimetallic (Nd/Na) heterogeneous catalyst | High anti-selectivity and enantioselectivity. | Produced 1,2-nitroalkanols with up to >40/1 anti/syn ratio and 98% ee. | nih.gov |

| Reductive Etherification | Zirconium and Hafnium POSS complexes | One-pot conversion of aldehydes to ethers. | Effective catalysis for the conversion of 4-methoxybenzaldehyde (B44291) to its corresponding alcohol and ether. | osti.gov |

Expansion into Functional Materials Science and Supramolecular Chemistry

The electron-deficient nature of the dinitrophenyl ring system makes this compound an intriguing building block for functional materials and supramolecular assemblies. The nitro groups can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to the construction of larger, ordered structures. youtube.com

Future research avenues in this area are:

Supramolecular Assemblies: Nitroaromatic compounds are known to influence reaction rates through the formation of H-bonded aggregates with catalysts, a concept that views catalysis from a supramolecular perspective. nih.gov The specific arrangement of functional groups in this compound could be exploited to design host-guest systems or self-assembling materials.

Materials for Molecular Recognition: The unique electronic and structural properties of dinitroaromatic compounds make them candidates for creating sensors. For instance, related nitroaromatic compounds are key targets for sensory detection, and functional materials are designed to bind them selectively. researchgate.net It is conceivable that polymers or frameworks incorporating the this compound unit could be developed for the selective recognition of specific analytes.

Cavity-Mediated Chemistry: Supramolecular hosts like cucurbit[n]urils have been shown to act as "nanoreactors" for the reduction of nitroarenes. acs.org Encapsulating this compound within such a cavity could alter its reactivity and lead to novel transformations under environmentally benign conditions, such as using blue light irradiation in aqueous media. acs.org

Precursors to Optical and Electronic Materials: Aromatic aldehydes and nitro compounds are used as intermediates in the synthesis of dyes and pigments. ontosight.ai The specific substitution pattern of this compound could be leveraged to synthesize novel chromophores with tailored optical or electronic properties for applications in materials science.

Interdisciplinary Research Synergies in Organic and Medicinal Chemistry (focusing on its role as a synthetic precursor)

The true potential of this compound may lie in its role as a versatile synthetic intermediate, bridging organic synthesis with medicinal chemistry and drug discovery. The aldehyde "handle" allows for a multitude of subsequent reactions to build molecular complexity, while the substituted aromatic ring serves as a core scaffold.

Synergistic research opportunities include:

Scaffold for Bioactive Molecules: Benzaldehydes with similar substitution patterns are crucial intermediates in the synthesis of potent, biologically active molecules. For example, 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) is a key precursor to vascular disrupting agents currently in clinical trials for cancer treatment. whiterose.ac.uk this compound represents a potential starting point for analogous compounds, where the nitro groups could be retained or transformed into other functionalities, such as amines, to modulate biological activity.

Synthesis of Heterocyclic Compounds: Aromatic aldehydes are fundamental starting materials for constructing a wide array of heterocyclic rings, which are privileged structures in medicinal chemistry. The compound could be used in multi-component reactions to rapidly generate libraries of complex molecules for biological screening. For example, derivatives of thiazolidine-2,4-dione, known for their antimicrobial and antitubercular activities, are synthesized from various aldehydes.

Development of Prodrugs and Probes: The nitroaromatic moiety is a well-known functionality in hypoxia-activated prodrugs. The nitro groups can be selectively reduced in the low-oxygen environment characteristic of solid tumors, releasing an active cytotoxic agent. The specific electronic properties imparted by the methoxy (B1213986) and additional nitro group could be used to fine-tune the reduction potential, allowing for the development of next-generation hypoxia-selective therapeutics.

Q & A

Q. What are the standard synthesis procedures for 4-methoxy-2,3-dinitrobenzaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via nitration and methoxylation of substituted benzaldehydes. A validated method involves refluxing precursors in dichloromethane (CH₂Cl₂) with sodium hydride (NaH) and phosphonium salts, followed by flash column chromatography (50% EtOAc/hexanes) for purification. Yields (~46%) can be improved by optimizing stoichiometry, reaction time (e.g., 4–6 hours), and temperature control (e.g., 0°C–6°C storage for intermediates) .

Q. How is this compound characterized structurally?

Characterization relies on:

- ¹H NMR (500 MHz, CDCl₃): δ 9.95 (s, 1H, aldehyde), 8.15 (d, J = 8.9 Hz, 1H), 7.40 (d, J = 8.9 Hz, 1H), 4.09 (s, 3H, methoxy) .

- ¹³C NMR (125 MHz, CDCl₃): δ 184.05 (aldehyde), 155.69 (aromatic C-O), 57.88 (methoxy) .

- FTIR : Peaks at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (C-NO₂) confirm functional groups .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?

The electron-deficient aromatic ring (due to nitro groups) facilitates nucleophilic aromatic substitution. For example, reactions with amines (e.g., hydrazines) under acidic conditions (glacial acetic acid) yield Schiff bases or triazole derivatives, as demonstrated in prodrug synthesis .

Advanced Research Questions

Q. How is this compound utilized in prodrug design?

It serves as a precursor for water-soluble prodrug conjugates. For instance, coupling with amino acids via reductive amination or phosphonate esterification enhances bioavailability. Reaction monitoring via TLC (dichloromethane mobile phase) and purification by vacuum filtration/recrystallization are critical steps .

Q. What mechanistic insights exist for the nitro group’s role in directing electrophilic substitutions?

The meta-directing nitro groups (at C2 and C3) deactivate the ring, favoring substitutions at C4 (methoxy) and C6 positions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. How do solvent systems affect the compound’s stability during long-term storage?

Stability is optimal in anhydrous solvents (e.g., CH₂Cl₂ or EtOAc) at 0°C–6°C. Degradation studies via HPLC-MS reveal hydrolysis of the aldehyde group in aqueous media, necessitating inert atmospheres for storage .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

High-resolution LC-MS (QTOF) or GC-MS is required to detect byproducts like 4-methoxy-2-nitrobenzaldehyde (m/z 181.14) or residual phosphonium salts. Calibration with internal standards (e.g., deuterated analogs) improves accuracy .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

While direct biological data are limited, its derivatives (e.g., triazolo-pyridines) show activity against cancer cell lines. Assays like MTT or Western blotting are recommended to evaluate cytotoxicity and mechanism .

Q. What strategies mitigate competing side reactions during its use in multi-step syntheses?

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。